molecular formula C9H13Cl3N4 B2592217 2-Chloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;dihydrochloride CAS No. 21571-04-0

2-Chloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;dihydrochloride

Cat. No.: B2592217
CAS No.: 21571-04-0
M. Wt: 283.58
InChI Key: FPBIUAUQYKHDIV-UHFFFAOYSA-N
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Description

2-Chloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;dihydrochloride is a compound that features a benzene ring substituted with a chloro group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine typically involves the formation of the imidazole ring followed by the introduction of the chloro and diamine groups. One common method involves the reaction of a suitable benzene derivative with an imidazole precursor under controlled conditions. The reaction may require catalysts such as palladium or copper and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound from by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

2-Chloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride
  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

Uniqueness

2-Chloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine is unique due to its specific substitution pattern on the benzene ring and the presence of both chloro and imidazole groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-chloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4.2ClH/c10-7-5-6(11)1-2-8(7)14-9-12-3-4-13-9;;/h1-2,5H,3-4,11H2,(H2,12,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBIUAUQYKHDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=C(C=C2)N)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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